molecular formula C14H16N2O3 B1436198 Denitroentacapone CAS No. 1217439-96-7

Denitroentacapone

Cat. No.: B1436198
CAS No.: 1217439-96-7
M. Wt: 260.29 g/mol
InChI Key: IACDFFVLQMLTIW-YRNVUSSQSA-N
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Description

Denitroentacapone is a chemical compound that falls under the category of catechol-O-methyltransferase (COMT) inhibitors . It has a molecular formula of C14H16N2O3 and a molecular weight of 260.2884 .


Synthesis Analysis

While specific synthesis information for this compound was not found, a related compound, Entacapone, has been synthesized under mild conditions by amine-mediated demethylation of the precursor 2-Cyano-3-(3- hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide .


Molecular Structure Analysis

This compound has a molecular structure represented by the formula C14H16N2O3 . It is achiral, meaning it does not have a non-superimposable mirror image .


Physical and Chemical Properties Analysis

This compound’s physical and chemical properties include its molecular formula (C14H16N2O3), molecular weight (260.2884), and its classification as a COMT inhibitor . Further analysis would require more specific information or experimental data .

Scientific Research Applications

Denitrification in Environmental and Biological Systems

  • Denitrification in Mice Induced by Diethylnitrosamine (DEN)

    Diethylnitrosamine, closely related to Denitroentacapone, is used to induce hepatic alterations in mice, serving as a model for studying liver cancer pathogenesis in humans (Tolba et al., 2015).

  • Microbial Ecology of Denitrification in Wastewater Treatment

    Denitrification processes in wastewater treatment are critical for enhancing water quality. Studies on microbial diversity and the impact of carbon sources on denitrifying community composition offer insights for process engineering (Lu, Chandran, & Stensel, 2014).

  • Soil pH Influence on Denitrification

    Research on how soil pH affects N2O and N2 emissions and denitrifier community size and activity helps in understanding the environmental impacts of agriculture (Čuhel et al., 2010).

Agricultural and Environmental Implications

  • Denitrification in Agricultural Soil

    Understanding the effects of fertilization and pesticide application on denitrification in agricultural settings is crucial for minimizing environmental impacts, especially for greenhouse gas emissions (Philippot, Hallin, & Schloter, 2007).

  • Denitrification in Maize Under No-Tillage

    Research into denitrification losses in maize cultivation under no-tillage systems provides insights into nitrogen-use efficiency and its environmental implications (Rozas, Echeverría, & Picone, 2001).

Impact of Antibiotics and Manure on Denitrification

  • Antibiotics and Denitrification in Soils

    Studies have shown that long-term pig manure application in paddy soils affects denitrification, antibiotic resistance genes (ARGs), and anammox rates, raising ecological concerns (Rahman et al., 2018).

  • Sulfamethazine Effects on Denitrification

    The presence of sulfamethazine in estuarine and coastal sediments significantly inhibits denitrification rates, highlighting the environmental impact of antibiotic contamination (Hou et al., 2015).

Future Directions

While specific future directions for Denitroentacapone were not found in the search results, the development and study of COMT inhibitors is an active area of research. Further studies could focus on the synthesis, properties, and potential applications of this compound .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Denitroentacapone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamines such as dopamine, epinephrine, and norepinephrine . By inhibiting COMT, this compound increases the levels of these neurotransmitters, which can have various physiological effects. Additionally, this compound interacts with other proteins and enzymes involved in metabolic pathways, influencing their activity and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in neurotransmitter synthesis and degradation, leading to changes in neurotransmitter levels and signaling . It also affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the production and utilization of energy within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to and inhibit the activity of catechol-O-methyltransferase (COMT). By binding to the active site of COMT, this compound prevents the enzyme from catalyzing the methylation of catecholamines, leading to increased levels of these neurotransmitters . This inhibition can result in enhanced neurotransmitter signaling and various physiological effects. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance neurotransmitter levels and improve motor function in animal models of Parkinson’s disease . At high doses, this compound can have toxic effects, including neurotoxicity and adverse effects on other organ systems . Threshold effects have been observed, where the beneficial effects of this compound are seen at specific dosage ranges, while higher doses result in toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to neurotransmitter synthesis and degradation. It interacts with enzymes such as catechol-O-methyltransferase (COMT) and other cofactors involved in these pathways . By inhibiting COMT, this compound increases the levels of catecholamines, which can influence metabolic flux and metabolite levels within cells . These changes in metabolic pathways can have downstream effects on cellular function and overall physiology.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside cells, this compound can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its effects on cellular processes . The transport and distribution of this compound can influence its localization and activity within different tissues and cell types.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be localized to specific compartments within cells, such as the cytoplasm, mitochondria, and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific subcellular compartments . The subcellular localization of this compound can affect its interactions with biomolecules and its overall activity within cells.

Properties

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N,N-diethylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-16(4-2)14(19)11(9-15)7-10-5-6-12(17)13(18)8-10/h5-8,17-18H,3-4H2,1-2H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACDFFVLQMLTIW-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC(=C(C=C1)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C/C1=CC(=C(C=C1)O)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217439-96-7
Record name Denitroentacapone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217439967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DENITROENTACAPONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVC5D7Q3XI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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